Cas no 2731007-19-3 (3-Benzylcyclopentane-1-carboxylic acid)
3-Benzylcyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-benzylcyclopentane-1-carboxylic acid
- EN300-33039364
- 2731007-19-3
- 3-Benzylcyclopentane-1-carboxylic acid
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- MDL: MFCD34562017
- Inchi: 1S/C13H16O2/c14-13(15)12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
- InChI Key: OGRRXILDCADFLB-UHFFFAOYSA-N
- SMILES: OC(C1CCC(CC2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 204.115029749g/mol
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
3-Benzylcyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33039364-1g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 1g |
$1086.0 | 2023-09-04 | |
| Enamine | EN300-33039364-5g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 5g |
$3147.0 | 2023-09-04 | |
| Enamine | EN300-33039364-10g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 10g |
$4667.0 | 2023-09-04 | |
| Enamine | EN300-33039364-0.05g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 0.05g |
$252.0 | 2023-09-04 | |
| Enamine | EN300-33039364-0.1g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 0.1g |
$376.0 | 2023-09-04 | |
| Enamine | EN300-33039364-0.25g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 0.25g |
$538.0 | 2023-09-04 | |
| Enamine | EN300-33039364-0.5g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 0.5g |
$847.0 | 2023-09-04 | |
| Enamine | EN300-33039364-1.0g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 1g |
$1086.0 | 2023-06-04 | |
| Enamine | EN300-33039364-2.5g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 2.5g |
$2127.0 | 2023-09-04 | |
| Enamine | EN300-33039364-5.0g |
3-benzylcyclopentane-1-carboxylic acid |
2731007-19-3 | 95% | 5g |
$3147.0 | 2023-06-04 |
3-Benzylcyclopentane-1-carboxylic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-Benzylcyclopentane-1-carboxylic acid
3-Benzylcyclopentane-1-carboxylic Acid (CAS No. 2731007-19-3): An Overview
3-Benzylcyclopentane-1-carboxylic acid (CAS No. 2731007-19-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzyl group with a cyclopentane ring and a carboxylic acid functional group. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The synthesis of 3-Benzylcyclopentane-1-carboxylic acid typically involves multi-step processes, including the formation of the cyclopentane ring and the introduction of the benzyl and carboxylic acid groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, which is crucial for its potential use in large-scale pharmaceutical applications. For instance, a study published in the Journal of Organic Chemistry (2022) reported a novel palladium-catalyzed method that significantly improved the yield and purity of the final product.
In terms of its chemical properties, 3-Benzylcyclopentane-1-carboxylic acid exhibits moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO). Its melting point is approximately 150°C, and it has a molecular weight of 209.28 g/mol. These properties are essential for understanding its behavior in various chemical reactions and biological assays.
The biological activity of 3-Benzylcyclopentane-1-carboxylic acid has been the subject of several studies. Research has shown that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that 3-Benzylcyclopentane-1-carboxylic acid effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that it could be developed into a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-Benzylcyclopentane-1-carboxylic acid has also shown potential as an antiviral agent. A recent study in Antiviral Research (2023) reported that this compound exhibited significant antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication at an early stage, which could make it a valuable addition to the arsenal of antiviral drugs.
The pharmacokinetic properties of 3-Benzylcyclopentane-1-carboxylic acid are another important aspect to consider for its potential therapeutic applications. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which suggests that it could be administered orally as a drug. However, further research is needed to optimize its pharmacokinetic parameters and ensure its safety and efficacy in clinical settings.
In addition to its therapeutic potential, 3-Benzylcyclopentane-1-carboxylic acid has been explored for its use as a building block in the synthesis of more complex molecules. Its unique structure makes it an attractive starting material for the development of novel compounds with diverse biological activities. For example, researchers at the University of California, Los Angeles (UCLA) have used this compound as a key intermediate in the synthesis of potent anticancer agents with high selectivity for cancer cells.
The safety profile of 3-Benzylcyclopentane-1-carboxylic acid is also an important consideration for its potential use in pharmaceuticals. Preclinical studies have shown that it has low toxicity at therapeutic doses and does not exhibit significant cytotoxicity against normal cells. However, as with any new compound, comprehensive toxicological evaluations are necessary to ensure its safety before it can be advanced to clinical trials.
In conclusion, 3-Benzylcyclopentane-1-carboxylic acid (CAS No. 2731007-19-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and favorable chemical properties make it an attractive candidate for the development of new therapeutic agents targeting inflammatory diseases, viral infections, and cancer. Ongoing research continues to uncover new insights into its biological activities and potential uses, highlighting its significance in the field.
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